molecular formula C11H21NO4S B1407443 3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid CAS No. 1555902-65-2

3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid

Cat. No.: B1407443
CAS No.: 1555902-65-2
M. Wt: 263.36 g/mol
InChI Key: HIVGKEQMXBMKOR-UHFFFAOYSA-N
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Description

3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid is a synthetic organic compound characterized by a propionic acid backbone substituted at the 3-position with a propylsulfanyl linker bearing a tert-butoxycarbonyl (Boc)-protected amine. The Boc group serves as a protective moiety for the amine, enhancing stability during synthesis and modulating physicochemical properties such as solubility and reactivity. This compound is of interest in medicinal chemistry and drug development, where Boc-protected intermediates are frequently employed to facilitate stepwise synthetic strategies. Its structure combines lipophilic (Boc group) and hydrophilic (propionic acid) elements, making it a versatile candidate for further functionalization or prodrug design .

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-6-4-7-17-8-5-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVGKEQMXBMKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: TFA

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Free amines

Mechanism of Action

The mechanism of action of 3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(Alkylthio)propionic Acids

Structural Features: Simple alkylthio derivatives (e.g., 3-(2-hydroxypropylthio)propionic acid) lack the Boc-amino group. Synthesis: S-alkylation reactions yield these compounds, with selectivity influenced by leaving-group efficiency (e.g., bromo vs. chloro substituents). higher yields for less hindered derivatives) . Solubility: The Boc group increases lipophilicity, reducing water solubility relative to hydroxylated analogs like compound 24 in .

3-Phenylpropionic Acid Derivatives

Structural Features: Metabolites such as 3-(4′-hydroxyphenyl)propionic acid feature aromatic rings instead of Boc-aminoalkyl chains. Metabolism: Microbial and mammalian enzymes degrade phenylpropionic acids via dehydroxylation, demethylation, and side-chain shortening (e.g., conversion to benzoic acid derivatives). The Boc group in the target compound likely resists such degradation, prolonging metabolic stability . Biological Role: Phenylpropionic acids serve as biomarkers for flavonoid intake (e.g., naringin), whereas the Boc-protected compound’s synthetic origin suggests applications in drug delivery rather than natural metabolism .

Amide-Containing Propionic Acids

Structural Features : Natural products like 3-[p-hydroxyphenyl]-propionic acid amide (, compound 8) replace the sulfanyl linker with an amide bond.
Solubility and Reactivity : The amide group enhances hydrogen bonding and polarity, increasing water solubility compared to the sulfanyl-Boc derivative. The Boc group’s lipophilicity may improve membrane permeability in drug design contexts .

Anti-Inflammatory Propionic Acid Derivatives

Structural Features: Patent-pending 2-(substituted sulfur)phenyl propionic acids (e.g., ) prioritize substitution at the 2-position for anti-inflammatory activity. Therapeutic Potential: The target compound’s 3-position substitution and Boc-protected amine may offer distinct pharmacokinetic profiles, such as delayed release of the active amine upon Boc cleavage, a common prodrug strategy .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Solubility Metabolic Pathway Biological Activity References
3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid Boc-protected amine, sulfanyl linker Low (hydrophobic Boc) Boc cleavage in acidic/ enzymatic conditions Prodrug potential
3-(4′-Hydroxyphenyl)propionic acid Aromatic ring, hydroxyl group Moderate Microbial dehydroxylation Biomarker for flavonoid intake
3-(2-Hydroxypropylthio)propionic acid Hydroxyl, alkylthio chain High Phase II conjugation Synthetic intermediate
3-[p-Hydroxyphenyl]-propionic acid amide Amide bond, aromatic ring High Natural degradation Plant-derived metabolite
2-(Substituted sulfur)phenyl propionic acid 2-position substitution Variable Hepatic metabolism Anti-inflammatory

Biological Activity

Chemical Structure

The structure of TBAP can be represented as follows:

C9H15NO4S\text{C}_9\text{H}_{15}\text{N}\text{O}_4\text{S}

This compound features a propionic acid backbone with a tert-butoxycarbonyl group and a propylsulfanyl substituent, which contributes to its unique reactivity and biological profile.

PropertyValue
Molecular Weight217.29 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

TBAP's biological activity is primarily attributed to its ability to modulate various biochemical pathways. The presence of the sulfanyl group enhances its interaction with thiol-containing biomolecules, potentially influencing redox states within cells. Additionally, the tert-butoxycarbonyl group may facilitate cellular uptake and bioavailability.

Antioxidant Activity

Research indicates that TBAP exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cancer.

Enzyme Inhibition

Studies have demonstrated that TBAP can inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to act as an inhibitor of certain proteases, which play roles in inflammation and cancer progression. This inhibitory action suggests potential therapeutic applications in treating conditions where these enzymes are dysregulated.

Study 1: Neuroprotective Effects

A study published in 2022 investigated the neuroprotective effects of TBAP in a murine model of oxidative stress-induced neurotoxicity. The results indicated that administration of TBAP significantly improved cognitive function and reduced markers of oxidative damage in brain tissues compared to control groups. This supports the compound's potential use in neurodegenerative diseases.

Study 2: Anti-inflammatory Properties

In another study, TBAP was evaluated for its anti-inflammatory effects in vitro using human macrophage cell lines. The findings revealed that TBAP treatment led to a marked decrease in pro-inflammatory cytokine production (e.g., TNF-α, IL-6), suggesting its utility as an anti-inflammatory agent.

Pharmacological Profile

Recent pharmacological studies have characterized TBAP's effects on various biological systems:

  • Cytotoxicity : TBAP exhibited low cytotoxicity across several cell lines, indicating a favorable safety profile.
  • Bioavailability : Preliminary pharmacokinetic studies suggest good absorption characteristics, although further research is needed to fully understand its metabolism.

Comparative Analysis

Compared to similar compounds within its class, TBAP demonstrates enhanced antioxidant and anti-inflammatory activities. This uniqueness may be attributed to the specific structural features of the compound that facilitate better interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid
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3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid

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